N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its complex structure, which includes a chromen-4-yl group and a benzofuran moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, it can be inferred that the compound might interact with one or more of these targets.
Mode of Action
For instance, some coumarins exhibit their anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
These could potentially include pathways related to cell proliferation, inflammation, oxidative stress, and DNA replication, among others .
Result of Action
These could potentially include inhibition of enzyme activity, induction of apoptosis in cancer cells, reduction of inflammation, and modulation of oxidative stress responses .
Preparation Methods
The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromen-4-yl group can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The benzofuran moiety allows for various substitution reactions, particularly electrophilic aromatic substitution. Common reagents used in these reactions include sodium azide, propargyl bromide, and anhydrous potassium carbonate.
Scientific Research Applications
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an anticoagulant and anti-inflammatory agent.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives like warfarin and dicoumarol, which are well-known anticoagulants . Compared to these compounds, N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has a unique structure that includes a benzofuran moiety, making it potentially more versatile in its applications . Other similar compounds include various substituted coumarins and benzofurans, which have been studied for their diverse biological activities .
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-18(15)28-22(21)17-11-20(25)27-19-10-14(4)13(3)9-16(17)19/h5-12H,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXOKDFQWHPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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